molecular formula C18H17FN2O B1673475 Fluproquazone CAS No. 40507-23-1

Fluproquazone

Cat. No. B1673475
Key on ui cas rn: 40507-23-1
M. Wt: 296.3 g/mol
InChI Key: ZWOUXWWGKJBAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04395550

Procedure details

17.4 g 1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone are dissolved under heating in 50 ml decaline and treated portionwise at 140° with 4 g powdered sulphur. On completion of the addition stirring is continued for 1 hour at 160°. The mixture is diluted with toluene and extracted several times with 15% hydrochloric acid. The acidic phase is treated with methylene chloride and neutralized under ice cooling with sodium hydroxide solution. The water phase is extracted with methylene chloride and the combined methylene chloride extracts concentrated in vacuo. The concentrate is chromatographed on silica gel using dichloromethane and methanol as eluant. After recrystallisation from toluene the title compound is obtained, m.p. 174°-176°.
Name
1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[CH:13]2[CH:8]([CH2:9][CH2:10][C:11]([CH3:14])=[CH:12]2)[C:7]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)=[N:6][C:5]1=[O:22])([CH3:3])[CH3:2].[S]>C1C2C(CCCC2)CCC1.C1(C)C=CC=CC=1>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)=[N:6][C:5]1=[O:22])([CH3:3])[CH3:2] |^3:22|

Inputs

Step One
Name
1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone
Quantity
17.4 g
Type
reactant
Smiles
C(C)(C)N1C(N=C(C2CCC(=CC12)C)C1=CC=C(C=C1)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCCC2CCCCC12
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated portionwise at 140° with 4 g
ADDITION
Type
ADDITION
Details
On completion of the addition
EXTRACTION
Type
EXTRACTION
Details
extracted several times with 15% hydrochloric acid
ADDITION
Type
ADDITION
Details
The acidic phase is treated with methylene chloride and neutralized under ice cooling with sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The water phase is extracted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
the combined methylene chloride extracts concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The concentrate is chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
After recrystallisation from toluene the title compound
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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